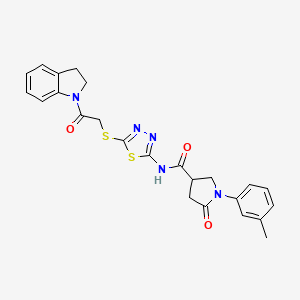![molecular formula C13H15NO B2559133 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone CAS No. 2253630-54-3](/img/structure/B2559133.png)
1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone” is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 .
Synthesis Analysis
The synthesis of azabicyclo[2.1.1]hexanes, which includes “this compound”, has been reviewed . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 .Chemical Reactions Analysis
Azabicyclo[2.1.1]hexanes have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . Strategies to directly convert, or “scaffold hop”, between these bioisosteric subclasses through single-atom skeletal editing would enable efficient interpolation within this valuable chemical space .Scientific Research Applications
Pharmacological Applications
Compounds with structures similar to "1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone" often find applications in various pharmacological and therapeutic areas. For example, Azelaic acid , a naturally occurring saturated dicarboxylic acid, demonstrates effectiveness in treating acne and hyperpigmentary skin disorders, showcasing antiproliferative and cytotoxic effects on malignant melanocytes (Fitton & Goa, 1991). This suggests potential research avenues for similar compounds in dermatological applications.
Antimicrobial and Antifungal Activity
Compounds with azabicyclohexan structures may also exhibit antimicrobial and antifungal activities. Ursolic acid , a pentacyclic triterpenoid, has been researched for its anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties (Ramos-Hryb et al., 2017). Exploring the antimicrobial potential of "this compound" could lead to new therapeutic applications.
Neuroprotective and Psychiatric Applications
Given the increasing interest in neuroprotective agents for managing neurodegenerative and psychiatric diseases, compounds like 4-phenylbutyric acid show promise in alleviating various pathologies by folding proteins in the ER, suggesting a potential research area for similar compounds in neuroprotection and psychiatric treatment (Kolb et al., 2015).
Anti-inflammatory and Analgesic Applications
Research into compounds with anti-inflammatory and analgesic properties remains a critical area of pharmacological studies. Phenylbutazone , for instance, is utilized for its anti-inflammatory effects in veterinary medicine, highlighting an area of interest for similar compounds in reducing inflammation and pain management (Tobin et al., 1986).
Future Directions
Azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . The development of methods to access these saturated bioisosteric replacements of unsaturated molecular scaffolds is an important aspect of pharmaceutical discovery . Therefore, further exploration and development in this area can be expected.
Properties
IUPAC Name |
1-(1-phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZMLQJNKDOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
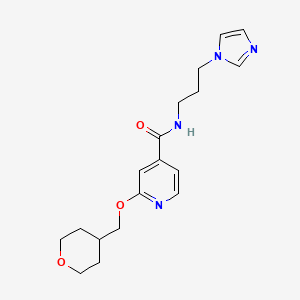
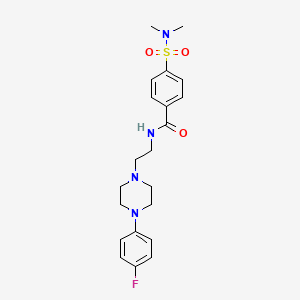
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2559056.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2559057.png)
![7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559058.png)
![N-(4-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2559060.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2559064.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559067.png)
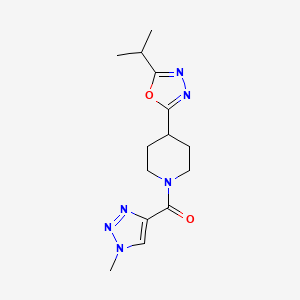
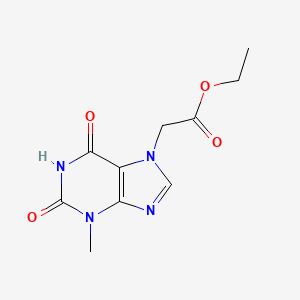
![N,N-diethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2559070.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)
